molecular formula C13H13BrN4S B279350 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279350
M. Wt: 337.24 g/mol
InChI Key: CMDVACJIUNSITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical effects.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The compound 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research of 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new derivatives of this compound with improved properties, such as increased solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential applications in various scientific research fields. Its synthesis, mechanism of action, and biochemical effects have been studied extensively, and it has been shown to have several advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with 2-isobutyl-4,5-dihydro-1,2,4-triazol-3-thione in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then cyclized to form the final product.

Scientific Research Applications

The compound 6-(4-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

properties

Molecular Formula

C13H13BrN4S

Molecular Weight

337.24 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13BrN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

CMDVACJIUNSITN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.